molecular formula C25H21FN6O4S B2678153 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-46-7

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2678153
CAS RN: 898418-46-7
M. Wt: 520.54
InChI Key: DXQARLOZXYBOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21FN6O4S and its molecular weight is 520.54. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds containing piperazine and triazole moieties have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and thiazolidinone have shown significant antimicrobial properties against various microorganisms. This suggests that compounds with these functional groups, including the one , could potentially serve as templates for the development of new antimicrobial agents. Studies demonstrate that modifications to the structure, such as incorporating different substituents, can significantly affect their biological activity, offering a pathway for the development of targeted antimicrobial therapies (Başoğlu et al., 2013).

Antiviral and Anti-TMV Activities

Some piperazine derivatives doped with other bioactive moieties have been explored for their antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have shown promising antiviral activities against Tobacco mosaic virus (TMV), a common pathogen affecting plants. This indicates the potential of such compounds in agricultural applications, providing a basis for the development of new antiviral agents that could protect crops from viral diseases (Reddy et al., 2013).

Analgesic and Anti-inflammatory Properties

The incorporation of a piperazine ring into molecules has also been associated with analgesic and anti-inflammatory properties. Certain derivatives have been synthesized and tested for these activities, showing that they can serve as effective treatments for inflammation and pain without inducing significant side effects. This suggests a potential application of the compound for the development of new analgesic and anti-inflammatory drugs, provided that its safety and efficacy are thoroughly evaluated (Tozkoparan et al., 2004).

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O4S/c26-18-4-1-2-5-19(18)29-11-13-30(14-12-29)21(16-7-9-17(10-8-16)32(34)35)22-24(33)31-25(37-22)27-23(28-31)20-6-3-15-36-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQARLOZXYBOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.